molecular formula C7H9Cl2NO B1584564 5-Chloro-2-methoxyaniline hydrochloride CAS No. 4274-03-7

5-Chloro-2-methoxyaniline hydrochloride

Cat. No. B1584564
CAS RN: 4274-03-7
M. Wt: 194.06 g/mol
InChI Key: ASEYMHNCCXSHIL-UHFFFAOYSA-N
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Patent
US08592629B2

Procedure details

Concentrated sulphuric acid (40 mL) was added to a mixture of 4-chloro-2-anisidine hydrochloride (20 g, 127 mmol), m-nitrobenzene sulfonic acid sodium salt (42.4 g, 190 mmol), boric acid (10 g, 161.8 mmol), ferrous sulfate (6.0 g, 21.5 mmol) and glycerol (400 mL) at room temperature. The mixture was heated at 140° C. for 30 minutes. The reaction mixture was diluted with water (500 mL) and the pH adjusted to 10 with 10% aqueous sodium hydroxide solution. DCM (1 L) was added, stirred for 30 minutes, filtered through celite and the layers separated. The aqueous layer was extracted with DCM (2×500 mL) and the combined organic layers were washed with brine (500 mL), dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting crude product was purified with silica gel chromatography eluting with 20% EtOAc in petroleum ether to yield the title compound as a liquid (14.2 g, 58%):
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulfate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
58%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[ClH:6].Cl[C:8]1[CH:9]=[C:10]([NH2:16])[C:11](=[CH:14][CH:15]=1)[O:12][CH3:13].[Na+].[N+]([C:21]1C=C(S([O-])(=O)=O)C=[CH:25][CH:26]=1)([O-])=O.B(O)(O)O.[OH-].[Na+]>O.C(Cl)Cl.OCC(CO)O>[Cl:6][C:15]1[CH:8]=[C:9]2[C:10](=[C:11]([O:12][CH3:13])[CH:14]=1)[N:16]=[CH:25][CH:26]=[CH:21]2 |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 g
Type
reactant
Smiles
Cl.ClC=1C=C(C(OC)=CC1)N
Name
Quantity
42.4 g
Type
reactant
Smiles
[Na+].[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-]
Name
Quantity
10 g
Type
reactant
Smiles
B(O)(O)O
Name
ferrous sulfate
Quantity
6 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
OCC(O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (2×500 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified with silica gel chromatography
WASH
Type
WASH
Details
eluting with 20% EtOAc in petroleum ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C2C=CC=NC2=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.